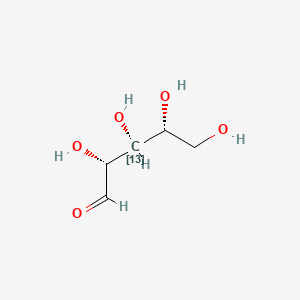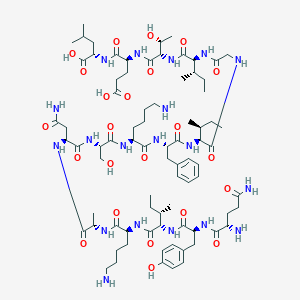
Nitrofurantoin (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrofurantoin (sodium) is a nitrofuran antibiotic primarily used to treat uncomplicated urinary tract infections. It was first introduced in 1953 and has since been a valuable tool in combating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria . Nitrofurantoin is known for its ability to inhibit bacterial growth by interfering with various cellular processes, making it a versatile and effective antibiotic .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitrofurantoin involves the condensation of 5-nitro-2-furaldehyde with hydantoin in the presence of an acid catalyst. The reaction typically proceeds as follows:
Step 1: 5-nitro-2-furaldehyde is reacted with hydantoin in the presence of hydrochloric acid.
Step 2: The resulting intermediate is then subjected to further reaction to form nitrofurantoin.
Industrial Production Methods: Industrial production of nitrofurantoin follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing and preparing 5-nitro-2-furaldehyde and hydantoin.
Reaction: Conducting the condensation reaction in large reactors with controlled temperature and pressure.
Purification: Purifying the product through crystallization and filtration to obtain high-purity nitrofurantoin.
化学反应分析
Types of Reactions: Nitrofurantoin undergoes several types of chemical reactions, including:
Reduction: Nitrofurantoin can be reduced to its corresponding amine derivative.
Oxidation: It can undergo oxidation to form various oxidative products.
Substitution: Nitrofurantoin can participate in substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of nitrofurantoin.
Oxidation: Various oxidative by-products.
Substitution: Substituted nitrofurantoin derivatives.
科学研究应用
Nitrofurantoin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively studied for its efficacy in treating urinary tract infections and its potential use in other bacterial infections.
Industry: Used in the development of antimicrobial coatings and materials
作用机制
Nitrofurantoin exerts its effects by being reduced by bacterial nitroreductases to electrophilic intermediates. These intermediates then inhibit several bacterial processes, including:
Inhibition of DNA, RNA, and protein synthesis: The intermediates interfere with the synthesis of these essential macromolecules.
Disruption of the citric acid cycle: The intermediates inhibit key enzymes in the citric acid cycle, disrupting bacterial energy metabolism
相似化合物的比较
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Furaltadone: Another nitrofuran antibiotic with similar applications.
Comparison:
Nitrofurantoin vs. Nitrofurazone: Nitrofurantoin is primarily used for urinary tract infections, while nitrofurazone is used topically.
Nitrofurantoin vs. Furazolidone: Nitrofurantoin is more effective for urinary tract infections, whereas furazolidone is used for gastrointestinal infections.
Nitrofurantoin vs. Furaltadone: Both have similar antibacterial properties, but nitrofurantoin is more commonly used in clinical settings.
Nitrofurantoin stands out due to its broad-spectrum activity, low resistance development, and effectiveness in treating urinary tract infections, making it a unique and valuable antibiotic in the nitrofuran class .
属性
分子式 |
C8H6N4NaO5 |
|---|---|
分子量 |
261.15 g/mol |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3+; |
InChI 键 |
IGEOXMZNNDNZOY-JSGFVSQVSA-N |
手性 SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].[Na] |
规范 SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


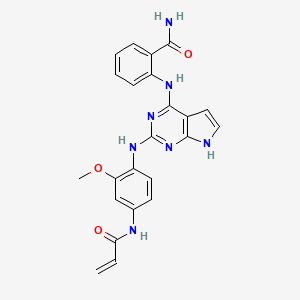
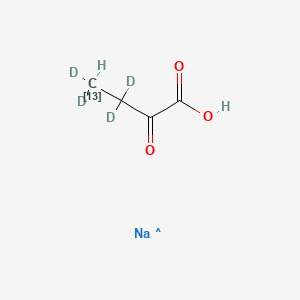
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
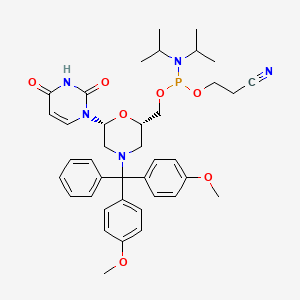
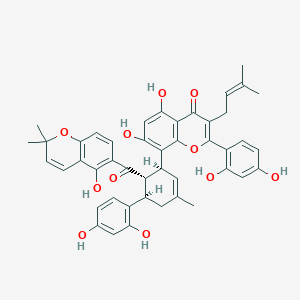
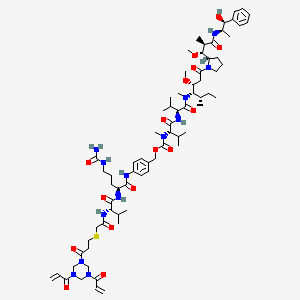
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
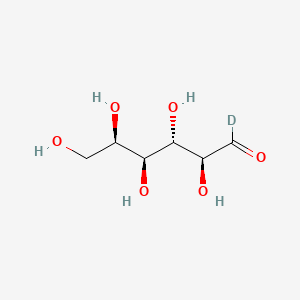
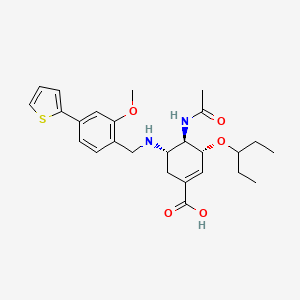
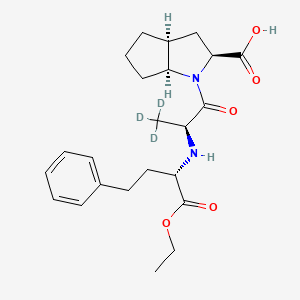
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)

